N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-11-12-26-19-10-7-16(13-18(19)20(22)23)21-27(24,25)17-8-5-15(6-9-17)14(2)3/h5-10,13-14,21H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUUIELZKXFWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound : Benzo[f][1,4]oxazepine (7-membered ring with O and N).
- Analog Compounds: 1,2,4-Triazole derivatives (5-membered ring with N and S, e.g., compounds [7–9] in ).
Functional Groups and Substituents
Sulfonamide/Sulfonyl Groups :
Key Substituents :
- The 4-ethyl and 5-oxo groups on the oxazepine ring contrast with the 2,4-difluorophenyl substituents in triazole analogs. Fluorine atoms in the latter improve metabolic stability and lipophilicity.
Spectral Characteristics
A comparative analysis of spectroscopic data reveals critical differences (Table 1):
- The absence of tautomerism in the target compound simplifies its structural analysis compared to triazole analogs, which exhibit dynamic thione-thiol interconversion .
Research Implications
- Bioactivity : Sulfonamide-containing triazoles exhibit antimicrobial and anticancer properties; the target compound’s oxazepine core may confer unique pharmacokinetic profiles.
- Structural Stability : The rigid triazole core in analogs enhances thermal stability, whereas the oxazepine ring may improve solubility due to its oxygen atom.
Preparation Methods
Cyclization of Aminophenol Derivatives
Aminophenol precursors undergo cyclization with ethyl-substituted ketones under acidic conditions. For example, 2-aminophenol reacts with 3-pentanone in the presence of hydrochloric acid (HCl) at 80–100°C to form the oxazepine ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular ether formation (Fig. 1). Yield optimization (typically 65–75%) requires strict control of stoichiometry (1:1.2 aminophenol:ketone ratio) and reaction time (6–8 hours).
Table 1: Representative Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: Incomplete reaction |
| Acid Catalyst | 10–15% HCl | Lower concentrations delay cyclization |
| Solvent | Ethanol/Water (3:1) | Polar protic solvents enhance kinetics |
Alternative Ring-Closing Strategies
Industrial-scale methods employ continuous flow reactors to improve efficiency. For instance, a mixture of 2-aminophenol and 3-pentanone in acetic acid achieves 82% yield when processed at 120°C with a residence time of 30 minutes. This approach minimizes side products like dimerized intermediates.
Introduction of the 4-Isopropylbenzenesulfonamide Group
Functionalization of the oxazepine core at position 7 involves sulfonylation using 4-isopropylbenzenesulfonyl chloride.
Sulfonyl Chloride Coupling
The oxazepine intermediate reacts with 4-isopropylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The base deprotonates the aromatic amine, enabling nucleophilic attack on the sulfonyl chloride (Fig. 2). Typical molar ratios are 1:1.1 (oxazepine:sulfonyl chloride) to account for reagent hygroscopicity.
Key Considerations:
- Temperature Control : Exothermic reactions above 10°C promote sulfonic acid byproducts.
- Solvent Selection : DCM’s low polarity suppresses premature hydrolysis of the sulfonyl chloride.
- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted reagents.
Yield Optimization Strategies
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 89% yield at 50°C. Alternatively, silica-supported TEA in tetrahydrofuran (THF) simplifies purification, yielding 78% pure product after filtration.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Systems
Integrated systems combine cyclization and sulfonylation steps. For example, a two-stage reactor operates at 100°C (cyclization) and 25°C (sulfonylation), producing 1.2 kg/hour with 76% overall yield. This method reduces solvent waste by 40% compared to batch processes.
Crystallization-Based Purification
The crude product is recrystallized from ethyl acetate/hexane (1:4), yielding >99% purity. Industrial facilities employ anti-solvent crystallization with in-line particle size monitoring to ensure consistency.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Cyclization | 68 | 95 | Moderate |
| Flow Reactor | 82 | 98 | High |
| Microwave-Assisted | 89 | 97 | Low to Moderate |
Flow reactor systems excel in scalability but require significant capital investment. Microwave methods, while efficient, face limitations in batch size.
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
- Dimerization : Occurs at suboptimal temperatures (>110°C), forming bis-oxazepine derivatives.
- Over-Oxidation : Prolonged exposure to acidic conditions converts the ketone to carboxylic acid, detectable via IR (1700 cm⁻¹).
Sulfonylation Challenges
Hydrolysis of 4-isopropylbenzenesulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions. Residual sulfonic acid is removed via ion-exchange chromatography in GMP-grade production.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the tetrahydrobenzo[f][1,4]oxazepine core via cyclocondensation of substituted aminophenols with carbonyl compounds under acidic or basic conditions .
- Step 2 : Sulfonylation of the amine group using 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .
- Purification : Column chromatography or recrystallization to isolate the final product, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopic Analysis : Use NMR (H, C) to confirm the oxazepine core and sulfonamide substituents. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350-1150 cm) .
- Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (limited data available; experimental validation required) .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound’s kinase inhibition potential?
- In Vitro Assays :
- Kinase Profiling : Use recombinant kinases (e.g., RIP1 kinase) in ADP-Glo™ assays to measure inhibition. Structural analogs with similar oxazepine cores show IC values in the nanomolar range .
- Selectivity Screening : Test against a panel of 50+ kinases to assess off-target effects. Competitive binding assays (e.g., fluorescence polarization) can quantify binding affinity .
- Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes within kinase ATP-binding pockets. Focus on interactions between the sulfonamide group and conserved lysine residues .
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Case Study : Analogs with trifluoromethyl groups show variable IC values (e.g., 5 nM vs. 120 nM for RIP1 kinase).
- Hypothesis Testing :
- Solubility Effects : Measure logP values (shake-flask method) to correlate hydrophobicity with activity discrepancies .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in cellular assays .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to improve solubility while retaining kinase affinity .
Q. What experimental designs are optimal for evaluating in vivo efficacy?
- Animal Models :
- Inflammatory Diseases : Administer the compound (10–50 mg/kg, oral) in murine TNF-α-induced inflammation models. Monitor cytokine levels (ELISA) and histological changes .
- Pharmacokinetics : Conduct bioavailability studies (plasma concentration vs. time) with LC-MS/MS quantification. Structural analogs exhibit t = 2–4 hours in rodents .
- Toxicity Screening : Acute toxicity testing (OECD 423) to determine LD and organ-specific effects (e.g., liver enzymes ALT/AST) .
Key Challenges and Solutions
- Low Solubility : Use co-solvents (e.g., DMSO/PEG 400) in in vivo studies to enhance bioavailability .
- Synthetic Byproducts : Optimize reaction time/temperature to minimize diastereomer formation during cyclocondensation .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
